molecular formula C12H18O2 B14303469 5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one CAS No. 113369-07-6

5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one

Cat. No.: B14303469
CAS No.: 113369-07-6
M. Wt: 194.27 g/mol
InChI Key: CQZBRRBZUXFFAN-UHFFFAOYSA-N
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Description

5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one is a chemical compound with the molecular formula C₁₂H₁₈O₂. It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is known for its unique structural features, which include a pentyl group and a prop-2-yn-1-yl group attached to the oxolanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one can be achieved through various synthetic routesThis reaction typically uses palladium(II) chloride (PdCl₂) and copper(I) iodide (CuI) as catalysts, with dihaloarenes as the coupling partners . The reaction is carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira reactions, optimized for higher yields and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one is unique due to the presence of both a pentyl group and a prop-2-yn-1-yl group, which confer distinct chemical and physical properties

Properties

CAS No.

113369-07-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

5-pentyl-3-prop-2-ynyloxolan-2-one

InChI

InChI=1S/C12H18O2/c1-3-5-6-8-11-9-10(7-4-2)12(13)14-11/h2,10-11H,3,5-9H2,1H3

InChI Key

CQZBRRBZUXFFAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(C(=O)O1)CC#C

Origin of Product

United States

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